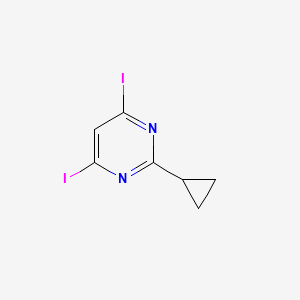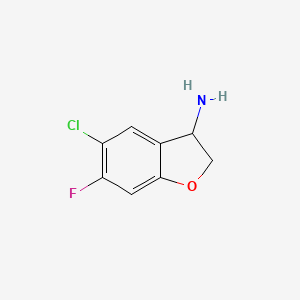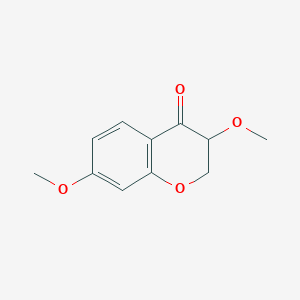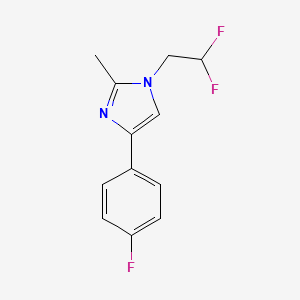
(R)-1-(P-Tolyl)hex-5-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(P-Tolyl)hex-5-EN-1-OL is an organic compound that belongs to the class of alcohols. It features a hexene chain with a hydroxyl group at one end and a p-tolyl group attached to the first carbon. The ® configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.
Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.
Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.
Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.
Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(P-Tolyl)hex-5-EN-1-OL: The enantiomer of the compound with opposite chirality.
1-(P-Tolyl)hex-5-EN-1-OL: The racemic mixture containing both ® and (S) enantiomers.
1-(P-Tolyl)hexan-1-ol: The saturated analog without the double bond.
Uniqueness
®-1-(P-Tolyl)hex-5-EN-1-OL is unique due to its specific ® configuration, which can impart different chemical and biological properties compared to its (S) enantiomer or racemic mixture. Its unsaturated hexene chain also provides distinct reactivity compared to the saturated analog.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1R)-1-(4-methylphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
InChI-Schlüssel |
CGOZUFAINHFSID-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](CCCC=C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















